molecular formula C20H20FN3O3S2 B2477300 (2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886933-81-9

(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2477300
CAS RN: 886933-81-9
M. Wt: 433.52
InChI Key: QKLCJDOJVBRXIG-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are used in the development of various drugs . The compound also contains a piperazine ring, which is often found in pharmaceuticals due to its ability to improve the solubility and absorption of drugs .


Molecular Structure Analysis

The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is a saturated cyclic amine, which can act as a base and form salts with acids .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Piperazine rings can react with acids to form salts .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to "(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" involves multiple steps, aiming at introducing specific functional groups that may influence biological activity or physical properties. These compounds are often characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm their structure and analyze their conformations in different environments (Prasad et al., 2018).

Biological Activities

The derivatives of the mentioned compound have shown a range of biological activities. For instance, certain synthesized derivatives have demonstrated potent anticonvulsant activities evaluated by the maximal electroshock (MES) test, with notable protective index values indicating their potential as safer alternatives to existing drugs (Malik & Khan, 2014). Furthermore, some compounds have exhibited antimicrobial activity against bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor and Antiproliferative Activities

Compounds structurally related to "this compound" have also been evaluated for their antitumor and antiproliferative activities. Research has shown that specific derivatives can inhibit the proliferation of cancer cell lines, indicating their potential in cancer therapy (Tang & Fu, 2018).

Chemical Modifications and Drug Design

The chemical structure of "this compound" and its derivatives allows for various modifications, enabling the exploration of structure-activity relationships (SAR). These modifications help in identifying key functional groups or structural elements essential for biological activity, thus aiding in the design of more effective and selective therapeutic agents. For example, the introduction of fluorine atoms has been shown to significantly alter the herbicidal properties of certain compounds, demonstrating the impact of chemical modifications on biological activity (Hamprecht, Würzer, & Witschel, 2004).

Mechanism of Action

properties

IUPAC Name

(2-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)18-6-4-3-5-15(18)19(25)23-9-11-24(12-10-23)20-22-16-8-7-14(21)13-17(16)28-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLCJDOJVBRXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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